2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione
Description
Properties
IUPAC Name |
pyrido[1,2-a][1,3,5]triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-8-5-3-1-2-4-10(5)7(12)9-6/h1-4H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSJVKWTKZPKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)NC(=O)N2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382833 | |
| Record name | 2H-Pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26737-41-7 | |
| Record name | 2H-Pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 1-amino-2-imino-4-arylpyridine-3-carbonitriles (1a–i): Synthesized according to established literature protocols.
- α-Keto acids: Pyruvic acid (2a), phenylglyoxylic acid (2b).
- Cyclic 1,2-dioxo compounds: Isatin derivatives (4a–c).
Reaction Conditions
- Solvent: Ethanol (EtOH) with additives such as AcOH and TFA.
- Catalyst: Trifluoroacetic acid (10 mol %) and AcOH (2–3 equivalents).
- Reactor: Q-tube pressure reactor to apply high pressure safely.
- Temperature: Typically 120–130 °C.
- Time: 30–40 minutes under high pressure; longer under conventional reflux.
Reaction Procedure
- Mix equimolar amounts of 1-amino-2-imino-pyridine derivative and α-keto acid or isatin derivative in EtOH containing TFA and AcOH.
- Transfer the mixture into a Q-tube reactor tube, seal with PTFE-faced silicon septa and pressure adapter.
- Heat in an oil bath at 130 °C for 30–40 minutes.
- Monitor reaction progress by GC/MS and TLC.
- After completion, cool and release pressure.
- Collect precipitated solids by filtration, wash with water and EtOH.
- Recrystallize from appropriate solvents to obtain pure pyrido[1,2-a]triazine-2,4-dione derivatives.
Reaction Mechanism Insights
- The amino group (N–NH2) on the pyridine ring nucleophilically attacks the electrophilic carbonyl carbon of the α-keto acid or isatin derivative, facilitated by protonation of the carbonyl oxygen by acid catalysts.
- Formation of a hydrazone intermediate occurs, followed by intramolecular cyclization involving the imino group (C=NH) at C-2.
- Sequential dehydration steps lead to the formation of the fused triazine ring system.
- The high-pressure environment in the Q-tube reactor accelerates these steps, improving yields and reducing reaction times.
Experimental Data and Yields
Note: Yields are isolated and purified product yields.
Advantages of the Q-Tube Reactor Method
- Enhanced reaction rates: High pressure accelerates condensation and cyclization.
- Improved yields: Up to 94–95% under optimized conditions.
- Cleaner products: Reduced byproducts and impurities.
- Energy efficiency: Shorter reaction times and lower energy consumption.
- Safety: Controlled pressure release avoids explosion risks common in sealed tube methods.
- Eco-friendly: Uses mild acids and ethanol as solvent.
Structural Confirmation
- Products were characterized by MS, HRMS, ^1H NMR, ^13C NMR spectroscopy.
- X-ray single-crystal crystallography was employed to confirm the structure of representative compounds, validating the formation of the pyrido[1,2-a]triazine-2,4-dione core.
Summary Table of Key Reaction Parameters
| Parameter | Details |
|---|---|
| Starting materials | 1-amino-2-imino-4-arylpyridine derivatives, α-keto acids, isatin derivatives |
| Solvent | Ethanol with AcOH and TFA additives |
| Catalyst | Trifluoroacetic acid (10 mol %), Acetic acid (2–3 equiv) |
| Reactor | Q-tube pressure reactor |
| Temperature | 120–130 °C |
| Reaction time | 30–40 minutes (Q-tube), up to 12 h (conventional reflux) |
| Yield range | 48% (conventional) to 94–95% (Q-tube) |
| Product confirmation | Spectroscopy and X-ray crystallography |
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Heterocycles : This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various chemical transformations and modifications that can lead to new materials with desirable properties.
Biology
- Antitumor Activity : Research has indicated that 2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione exhibits potential antitumor effects by interfering with cancer cell signaling pathways. This interference can lead to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. Its ability to disrupt cellular processes in pathogens makes it a candidate for further investigation in drug development aimed at treating infections.
Medicine
- Therapeutic Applications : Ongoing research is focusing on the therapeutic potential of this compound as an antimicrobial and anticancer agent. Its efficacy in clinical settings remains to be fully explored through rigorous testing and clinical trials.
Industrial Applications
- Material Development : The compound's unique chemical properties make it useful in developing new materials and chemical processes. Its stability and reactivity can be harnessed in various industrial applications ranging from pharmaceuticals to agrochemicals.
Mechanism of Action
The mechanism of action of 2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The pyrido-triazine-dione differs from related compounds in its heterocyclic core:
- Pyrimido-triazines: Replace pyridine with pyrimidine, increasing nitrogen content and altering electronic properties.
- Pyrido-pyrimidinones (e.g., 4H-pyrido[1,2-a]pyrimidin-4-one): Feature a pyrimidinone ring instead of triazine-dione, reducing nitrogen density but introducing a lactam moiety for improved pharmacokinetics .
Substituent Effects
The patent in highlights substituent diversity in pyrido-pyrimidinones, including piperidinyl, indazolyl, and coumarin groups . Key trends:
- Electron-withdrawing groups (e.g., diones) increase electrophilicity, enhancing reactivity toward nucleophiles.
- Bulky substituents (e.g., 2-methylimidazo[1,2-a]pyridin-6-yl) improve target selectivity but may reduce solubility.
- Polar groups (e.g., hydroxyethyl-piperazinyl) enhance aqueous solubility, critical for oral bioavailability .
Research Findings and Data
Physicochemical Properties (Hypothetical Comparison)
| Compound | Core Structure | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| 2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione | Pyrido-triazine-dione | ~220 | 0.5–1.2 | ~10 (DMSO) |
| Pyrimido[1,2-a][1,3,5]triazine | Pyrimido-triazine | ~210 | -0.3–0.8 | ~20 (DMSO) |
| 4H-pyrido[1,2-a]pyrimidin-4-one | Pyrido-pyrimidinone | ~200 | 1.5–2.0 | ~5 (DMSO) |
Biological Activity
2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione is a heterocyclic compound with a fused ring system that includes both pyridine and triazine components. This compound has garnered attention due to its potential biological activities, making it a candidate for drug development and various therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The compound features a unique arrangement of nitrogen and carbon atoms that contributes to its biological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, compounds derived from this scaffold have been tested against human cancer cells such as MCF-7 (breast cancer) and K-562 (leukemia) with promising results in reducing cell viability .
- Antimicrobial Properties : The compound has demonstrated activity against various microorganisms. Its derivatives have been found to possess antibacterial and antifungal properties, indicating potential applications in treating infectious diseases .
- Neuropharmacological Effects : Certain derivatives have been identified as potent antagonists for serotonin receptors (5-HT2), suggesting their potential use in treating psychiatric disorders .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits growth in MCF-7 and K-562 cell lines | |
| Antimicrobial | Effective against bacteria and fungi | |
| Neuropharmacological | Potent 5-HT2 antagonist activity |
Detailed Research Findings
- Anticancer Studies : A study evaluated the anticancer effects of various triazine derivatives derived from this compound. The results indicated that specific modifications at the 3-position of the triazine ring significantly enhanced anticancer activity against multiple cancer cell lines .
- Antimicrobial Efficacy : Another research article highlighted the synthesis of novel derivatives and their evaluation against common bacterial strains. The findings revealed that some compounds exhibited MIC values comparable to established antibiotics .
- Neuropharmacological Research : The design of new compounds incorporating the triazine core has led to the discovery of effective serotonin receptor antagonists. These findings suggest potential applications in treating mood disorders and anxiety-related conditions .
Synthesis Methods
The synthesis of this compound typically involves reactions between acyl isoselenocyanates and pyridin-2-amine under controlled conditions. This method allows for moderate to good yields and can be adapted for larger-scale production .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Claisen condensation using substituted aldehydes and a NaOH catalyst. Key parameters include temperature control (40–60°C), reaction time (6–12 hours), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity products. Variations in solvent polarity and catalyst concentration directly impact yield; for example, polar aprotic solvents like DMF may enhance reaction rates but require careful quenching .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
- X-ray diffraction (XRD) for crystallographic validation of the fused heterocyclic system.
- FT-IR spectroscopy to identify carbonyl (C=O) and triazine ring vibrations.
- Elemental analysis (CHN) to verify stoichiometric ratios.
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate tautomeric forms or impurities, necessitating repeated crystallization .
Q. What experimental parameters should be optimized in Claisen condensation reactions to synthesize derivatives of this compound?
- Methodological Answer : Critical parameters include:
- Substituent selection : Electron-withdrawing groups on aldehydes (e.g., nitro, cyano) improve electrophilicity and reaction efficiency.
- Base strength : NaOH vs. KOH can alter reaction kinetics and byproduct formation.
- Solvent choice : Polar solvents (e.g., ethanol, DMSO) enhance solubility but may require inert atmospheres to prevent oxidation.
Systematic screening via fractional factorial design (e.g., 2³ matrix) can identify optimal conditions while minimizing trial-and-error approaches .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) accelerate the discovery of novel derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and intermediate stability for derivative synthesis. For example, reaction path sampling combined with nudged elastic band (NEB) methods identifies low-energy pathways for ring closure or substituent addition. Experimental validation via in situ FT-IR monitoring can corroborate computational predictions, creating a feedback loop for iterative optimization .
Q. What statistical experimental design approaches are suitable for resolving contradictory data in solvent effect studies?
- Methodological Answer : Contradictions in solvent polarity effects (e.g., dielectric constant vs. hydrogen-bonding capacity) can be addressed using response surface methodology (RSM) . A central composite design (CCD) with variables like solvent polarity index, temperature, and catalyst loading helps decouple confounding factors. Multivariate analysis (e.g., partial least squares regression) quantifies the relative contribution of each parameter to observed discrepancies .
Q. How do electronic and steric substituent effects influence the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Substituents at the pyrido-triazine core alter electron density distribution, as modeled by Hammett σ constants and frontier molecular orbital (FMO) analysis. For instance:
- Electron-donating groups (e.g., -OCH₃) increase nucleophilic attack susceptibility at the triazine ring.
- Bulky substituents (e.g., -CF₃) hinder π-stacking in catalytic applications.
Comparative studies using derivatives with systematically varied substituents (e.g., para vs. meta positions) can isolate steric vs. electronic contributions .
Q. How can machine learning models integrate heterogeneous data sources to predict synthetic outcomes?
- Methodological Answer : Neural networks (e.g., graph convolutional networks) trained on datasets combining reaction conditions (temperature, solvent), spectroscopic data, and quantum chemical descriptors (HOMO-LUMO gaps, Fukui indices) can predict yields and side products. Transfer learning from analogous pyrido-pyrimidine systems improves model generalizability. Experimental validation via high-throughput screening (HTS) in microreactors ensures model robustness .
Q. What comparative analysis frameworks are effective for evaluating catalytic performance across different derivative compounds?
- Methodological Answer : A multi-criteria decision analysis (MCDA) framework incorporating turnover frequency (TOF), selectivity, and stability metrics can rank derivatives. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
